molecular formula C7H9N3O B12833053 3-(1H-Imidazol-5-yl)-N-methylacrylamide

3-(1H-Imidazol-5-yl)-N-methylacrylamide

Cat. No.: B12833053
M. Wt: 151.17 g/mol
InChI Key: XPLUVVHVBQZZII-NSCUHMNNSA-N
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Description

3-(1H-Imidazol-5-yl)-N-methylacrylamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-5-yl)-N-methylacrylamide typically involves the reaction of imidazole derivatives with acrylamide under specific conditions. One common method is the condensation reaction between an imidazole derivative and N-methylacrylamide in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-5-yl)-N-methylacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-5-yl)-N-methylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C7H9N3O/c1-8-7(11)3-2-6-4-9-5-10-6/h2-5H,1H3,(H,8,11)(H,9,10)/b3-2+

InChI Key

XPLUVVHVBQZZII-NSCUHMNNSA-N

Isomeric SMILES

CNC(=O)/C=C/C1=CN=CN1

Canonical SMILES

CNC(=O)C=CC1=CN=CN1

Origin of Product

United States

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